molecular formula C16H19N3O4S2 B5623017 (3aS*,6aS*)-2-(1,3-benzothiazol-2-yl)-5-(ethylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

(3aS*,6aS*)-2-(1,3-benzothiazol-2-yl)-5-(ethylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

Cat. No. B5623017
M. Wt: 381.5 g/mol
InChI Key: YEXBJPYDUUFNKW-ZBEGNZNMSA-N
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Description

Synthesis Analysis

  • A general method for synthesizing pyrrole-2-carboxylic acid derivatives, which could be relevant to the synthesis of our compound of interest, involves the reaction of 2H-azirines with enamines (Law et al., 1984).
  • Syntheses of complex pyrrolo and pyrimido derivatives, possibly similar to the structure of our compound, often involve multiple steps including ring annulations and reactions with various intermediates (Dolzhenko et al., 2006).

Molecular Structure Analysis

  • The molecular structure of complex organic compounds like our compound can be elucidated using crystallography, as done for similar molecules such as ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate (Law et al., 1984).

Chemical Reactions and Properties

  • Research into related compounds, such as various pyrrolidine derivatives, highlights the intricate chemical reactions they can undergo, including cyclizations and functionalization (Hwan-Soo et al., 2001).
  • The reactivity and interaction with other chemical entities can be studied through experimental and theoretical methods, providing insights into potential reactions (Yıldırım et al., 2005).

Physical Properties Analysis

  • The physical properties of such compounds, including phase, melting point, and solubility, are typically determined through empirical testing, similar to the studies on related pyrrolidine and pyrazine derivatives (Rostovskii et al., 2017).

Chemical Properties Analysis

  • Chemical properties like reactivity, stability, and functional group behavior can be inferred from studies on similar heterocyclic compounds (Lindgren et al., 2013).
  • Investigating the reaction mechanisms and intermediates in the synthesis of related compounds helps understand the chemical behavior of our compound (Silvestri et al., 1994).

properties

IUPAC Name

(3aS,6aS)-2-(1,3-benzothiazol-2-yl)-5-ethylsulfonyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-2-25(22,23)19-8-11-7-18(9-16(11,10-19)14(20)21)15-17-12-5-3-4-6-13(12)24-15/h3-6,11H,2,7-10H2,1H3,(H,20,21)/t11-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXBJPYDUUFNKW-ZBEGNZNMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CC2CN(CC2(C1)C(=O)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N1C[C@@H]2CN(C[C@@]2(C1)C(=O)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS*,6aS*)-2-(1,3-benzothiazol-2-yl)-5-(ethylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

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